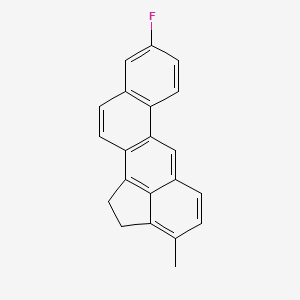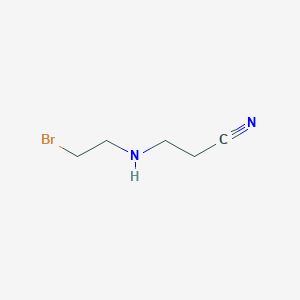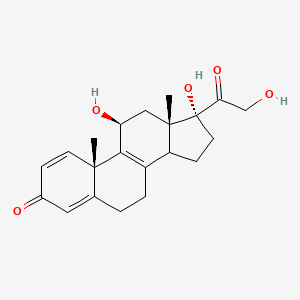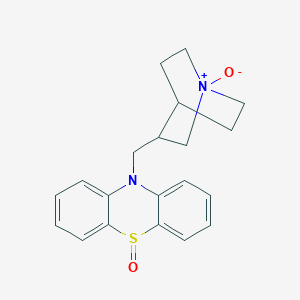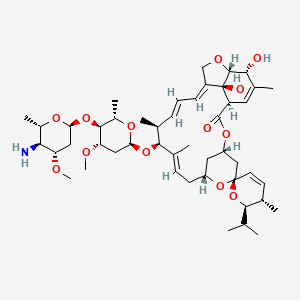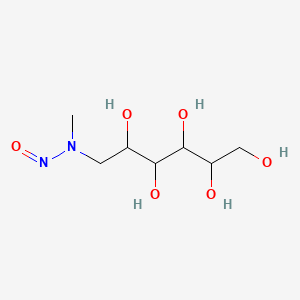![molecular formula C30H48O10 B13415378 (2S,3S,4S,5R,6R)-6-[[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 72504-58-6](/img/structure/B13415378.png)
(2S,3S,4S,5R,6R)-6-[[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S,3S,4S,5R,6R)-6-[[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with multiple stereocenters. This compound is notable for its intricate structure, which includes a cyclopenta[a]phenanthrene core, a carboxybutan-2-yl side chain, and a trihydroxyoxane ring. Such compounds are often studied for their potential biological activities and applications in various fields of science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, the introduction of the carboxybutan-2-yl side chain, and the attachment of the trihydroxyoxane ring. Each step requires precise control of reaction conditions to ensure the correct stereochemistry is achieved. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts to facilitate specific transformations.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize the number of steps. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The goal is to produce the compound on a larger scale while maintaining high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds through the addition of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acids or bases for hydrolysis reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications, including:
Chemistry: Studying its reactivity and developing new synthetic methods.
Biology: Investigating its potential as a bioactive molecule, such as an enzyme inhibitor or receptor ligand.
Medicine: Exploring its therapeutic potential for treating diseases or as a diagnostic tool.
Industry: Utilizing its unique properties in materials science, such as in the development of new polymers or coatings.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example, it may bind to a particular enzyme or receptor, altering its activity and leading to downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate these mechanisms and understand the compound’s full range of biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other molecules with a cyclopenta[a]phenanthrene core or those with similar functional groups, such as:
Cholesterol: A sterol with a similar core structure.
Steroid hormones: Compounds like testosterone and estrogen, which also have a cyclopenta[a]phenanthrene core.
Glycosides: Molecules with sugar moieties attached to a non-sugar component.
Uniqueness
This compound is unique due to its specific stereochemistry and combination of functional groups. These features can confer distinct biological activities and chemical properties, making it a valuable subject of study in various scientific fields.
Propiedades
Número CAS |
72504-58-6 |
|---|---|
Fórmula molecular |
C30H48O10 |
Peso molecular |
568.7 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H48O10/c1-14(4-9-22(32)33)18-7-8-19-17-6-5-15-12-16(10-11-29(15,2)20(17)13-21(31)30(18,19)3)39-28-25(36)23(34)24(35)26(40-28)27(37)38/h14-21,23-26,28,31,34-36H,4-13H2,1-3H3,(H,32,33)(H,37,38)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24+,25-,26+,28-,29+,30-/m1/s1 |
Clave InChI |
NNEIBJNHWVDJBA-GYSLYLNXSA-N |
SMILES isomérico |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O)C |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



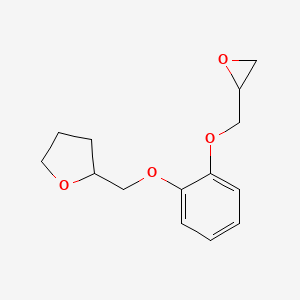

![(4R)-4-[(3R,5S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13415319.png)

![(6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-[1]benzofuro[3,2-c][1]benzopyran-6a,9(11aH)-diol](/img/structure/B13415326.png)
